![molecular formula C9H6ClF2N3S B14907504 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 8th position, a difluoromethyl group at the 6th position, and a methylthio group at the 2nd position on the pyrido[3,4-d]pyrimidine ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the chloro or difluoromethyl groups, resulting in the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine include other pyrido[3,4-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in the substituent groups. The unique combination of chloro, difluoromethyl, and methylthio groups in this compound distinguishes it from other derivatives and contributes to its specific applications and activities .
Propriétés
Formule moléculaire |
C9H6ClF2N3S |
|---|---|
Poids moléculaire |
261.68 g/mol |
Nom IUPAC |
8-chloro-6-(difluoromethyl)-2-methylsulfanylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H6ClF2N3S/c1-16-9-13-3-4-2-5(8(11)12)14-7(10)6(4)15-9/h2-3,8H,1H3 |
Clé InChI |
MBFGFONNTGVNJW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(N=C(C=C2C=N1)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


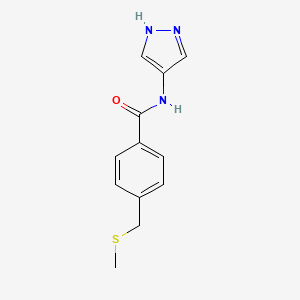
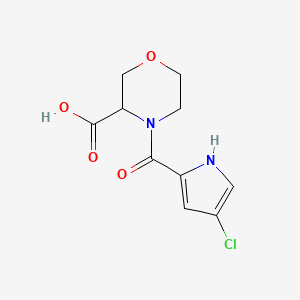
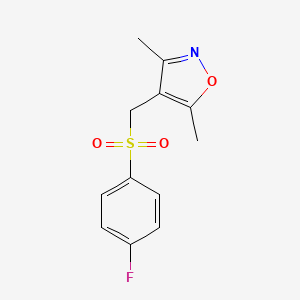
![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
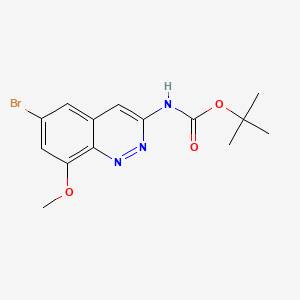
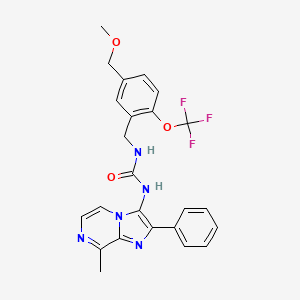
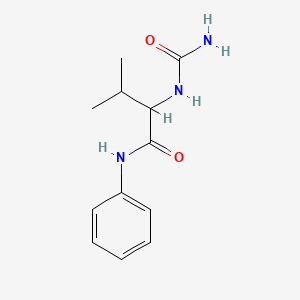
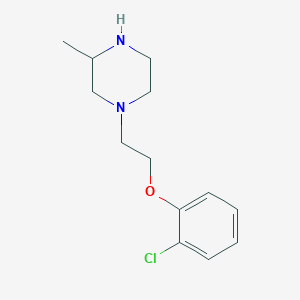
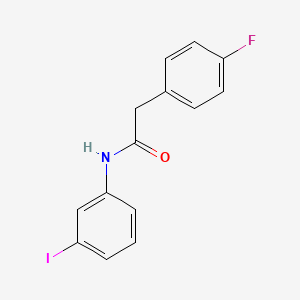


![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
